molecular formula C19H19N3O6 B13921918 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid

Cat. No.: B13921918
M. Wt: 385.4 g/mol
InChI Key: LXOQUSNJOGMSJJ-UHFFFAOYSA-N
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Description

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a 1,3-dioxoisoindolin core linked to a 2,6-dioxopiperidin-3-yl group at position 2 and a piperidine-4-carboxylic acid moiety at position 5. This structure integrates two pharmacologically significant motifs:

  • 1,3-Dioxoisoindolin: Aromatic and electron-deficient, this scaffold is commonly found in cereblon-binding agents (e.g., thalidomide analogs) that modulate protein degradation via the ubiquitin-proteasome system .
  • 2,6-Dioxopiperidin-3-yl: A key structural element in immunomodulatory imide drugs (IMiDs), enabling interactions with cereblon (CRBN), an E3 ubiquitin ligase .
  • Piperidine-4-carboxylic acid: Introduces a carboxylic acid functional group, enhancing solubility and enabling conjugation or derivatization for targeted drug design (e.g., PROTACs) .

The compound’s molecular formula is C₁₉H₁₉N₃O₆, with a molecular weight of 385.38 g/mol (calculated).

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H19N3O6/c23-15-4-3-14(16(24)20-15)22-17(25)12-2-1-11(9-13(12)18(22)26)21-7-5-10(6-8-21)19(27)28/h1-2,9-10,14H,3-8H2,(H,27,28)(H,20,23,24)

InChI Key

LXOQUSNJOGMSJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid generally involves the construction of the isoindoline-1,3-dione (phthalimide) core bearing the 2,6-dioxopiperidin-3-yl substituent, followed by coupling with a piperidine-4-carboxylic acid derivative. The key synthetic steps include:

  • Formation of the 2,6-dioxopiperidin-3-yl moiety.
  • Attachment of this moiety to the isoindoline-1,3-dione scaffold.
  • Coupling of the substituted isoindoline to piperidine-4-carboxylic acid or its derivatives.

Detailed Synthetic Procedures

Preparation of the 2,6-Dioxopiperidin-3-yl Isoindoline Core

According to patent literature (WO1998003502A1), substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides can be synthesized by reacting appropriate aminoisoindoline precursors with 2,6-dioxopiperidin-3-one derivatives under controlled conditions. The process typically involves:

  • Starting from phthalic anhydride or derivatives to form the isoindoline-1,3-dione skeleton.
  • Introduction of the 2,6-dioxopiperidin-3-yl substituent via nucleophilic substitution or amide bond formation.

This step may require activation of carboxylic acid groups or use of coupling reagents to facilitate bond formation.

Coupling with Piperidine-4-carboxylic Acid

A recent research protocol (Pol et al., 2024) describes a multi-step synthetic approach involving:

  • Use of protected piperidine-4-carboxylic acid esters as starting materials.
  • Deprotection via acid treatment (e.g., hydrochloric acid in dioxane) to yield the free acid.
  • Coupling of the free acid with the substituted isoindoline intermediate using peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), PyOxim, or OXYMA Pure in polar aprotic solvents like dimethylformamide (DMF).
  • Base additives such as N,N-diisopropylethylamine (DIPEA) are used to neutralize generated acids and drive the reaction forward.
  • The reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS).
  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC).

This method ensures high purity and yield of the target compound.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Notes
1 Formation of isoindoline-1,3-dione core Phthalic anhydride derivatives, heat, solvents Forms phthalimide scaffold
2 Introduction of 2,6-dioxopiperidin-3-yl substituent Aminoisoindoline + 2,6-dioxopiperidin-3-one, coupling agents Amide bond formation
3 Protection/deprotection of piperidine-4-carboxylic acid Acid treatment (HCl/dioxane) Converts ester to acid
4 Coupling of isoindoline intermediate with piperidine acid HATU, PyOxim, OXYMA Pure, DIPEA, DMF, RT Peptide coupling reaction
5 Purification Preparative HPLC Yields >96% purity compound

Analytical and Purification Techniques

  • Reaction Monitoring: LC-MS is employed to monitor reaction completion and identify intermediates or byproducts.
  • Purification: Preparative HPLC under acidic conditions (e.g., 0.1% formic acid in acetonitrile/water gradient) is used to isolate the pure compound.
  • Characterization: Proton nuclear magnetic resonance (^1H NMR) and mass spectrometry confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cereblon-binding molecules with structural analogs varying in substituents, linker regions, and terminal functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional Relevance Source
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid (Target) C₁₉H₁₉N₃O₆ 385.38 Carboxylic acid at piperidine-4 Enhanced solubility; conjugation capability Derived
1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1-oxoisoindolin-5-yl)piperidine-4-carboxylic acid C₁₉H₂₀FN₃O₅ 389.38 Fluoro at isoindolin-6; 1-oxo isoindolin core Altered electron density; potential PK/PD
1-(4-((2,6-Dioxopiperidin-3-yl)amino)phenyl)piperidine-4-carboxylic acid C₂₁H₂₄N₄O₄ 396.44 Phenylamino linker Extended linker for CRBN recruitment
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde C₁₉H₁₉N₃O₅ 369.37 Aldehyde at piperidine-4 Reactive for bioconjugation (e.g., PROTACs)
N-(3-Aminopropyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide C₂₁H₂₄N₄O₆ 452.45 Aminopropyl-oxyacetamide side chain Improved cell permeability

Key Findings and Implications

Terminal Functional Groups :

  • The carboxylic acid in the target compound offers advantages in solubility and derivatization compared to the aldehyde analog (369.37 g/mol, ). This may facilitate covalent linkage to E3 ligase ligands in PROTAC design .
  • The fluoro substituent in the analog (389.38 g/mol, ) could enhance metabolic stability but may reduce binding affinity due to steric effects.

The aminopropyl-oxyacetamide side chain (452.45 g/mol, ) introduces a protonatable amine, improving membrane permeability.

Structural Backbone :

  • All analogs retain the 2,6-dioxopiperidin-3-yl and isoindolin-dione motifs critical for cereblon binding, but substitutions at isoindolin-4, -5, or -6 alter electronic properties and steric accessibility .

Research and Development Context

  • Availability : Several analogs (e.g., 98% purity, 1 mg–1 kg scales) are available as research-grade chemicals, emphasizing their utility in early-stage drug discovery .
  • Customization : Services for tailored linkers (e.g., PEG, ADC) highlight the role of these compounds in optimizing PROTACs and molecular glues .

Biological Activity

The compound 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C15H16N2O7C_{15}H_{16}N_2O_7, with a molecular weight of approximately 332.27 g/mol. The structural components include:

  • Dioxopiperidine moiety : Contributes to the compound's interaction with biological targets.
  • Isoindoline framework : Known for its role in various pharmacological activities.

Chemical Characteristics

PropertyValue
Molecular FormulaC15H16N2O7
Molecular Weight332.27 g/mol
Purity95%
CAS Number1061605-21-7

The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes involved in cellular processes. Notably, it has been studied for its potential to inhibit anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL1).

  • Inhibition of MCL1 : MCL1 plays a critical role in cell survival by preventing apoptosis. Compounds targeting MCL1 can lead to increased apoptosis in cancer cells, making them promising candidates for cancer therapy .
  • Protein-Protein Interactions : The compound may disrupt protein-protein interactions that are crucial for cancer cell survival, thereby promoting cell death in malignant cells .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound induce apoptosis in various cancer cell lines by inhibiting MCL1 and other survival pathways .
  • Selectivity and Toxicity : Research indicates that while the compound exhibits potent anticancer properties, it also poses challenges regarding selectivity and potential toxicity. Ongoing investigations aim to enhance selectivity towards cancer cells while minimizing effects on normal cells .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals differences in potency and mechanism:

Compound NameBiological ActivityReference
1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acidAnticancer activity via MCL1 inhibition
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acidModerate cytotoxicity against solid tumors

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Condensation of 3-formyl-indole derivatives with thiazolidinone intermediates under acidic conditions (e.g., acetic acid with sodium acetate) to form isoindolinone scaffolds .
  • Step 2 : Introduction of the piperidine-4-carboxylic acid moiety via nucleophilic substitution or coupling reactions, often using tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions .
  • Purification : Recrystallization from polar solvents (e.g., acetic acid/water mixtures) or chromatography (silica gel, reverse-phase HPLC) ensures high purity .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?

  • Techniques :

  • HPLC : To assess purity (>95% by area normalization) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., dioxopiperidinyl protons at δ 4.5–5.5 ppm) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion) .
  • Melting Point Analysis : Consistency with literature values (e.g., 162–164°C for analogous compounds) .

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